Cas no 1422747-38-3 (5-(pyrazin-2-yl)pent-4-yn-1-ol)

5-(pyrazin-2-yl)pent-4-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 4-Pentyn-1-ol, 5-(2-pyrazinyl)-
- 5-(pyrazin-2-yl)pent-4-yn-1-ol
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- インチ: 1S/C9H10N2O/c12-7-3-1-2-4-9-8-10-5-6-11-9/h5-6,8,12H,1,3,7H2
- InChIKey: IAJATCPHFQEHCT-UHFFFAOYSA-N
- SMILES: C(O)CCC#CC1=NC=CN=C1
5-(pyrazin-2-yl)pent-4-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-5253-1g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 1g |
$798.0 | 2023-09-06 | |
Life Chemicals | F2167-5253-5g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 5g |
$2394.0 | 2023-09-06 | |
TRC | P262146-100mg |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
TRC | P262146-500mg |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 500mg |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F2167-5253-0.25g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 0.25g |
$720.0 | 2023-09-06 | |
Life Chemicals | F2167-5253-2.5g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 2.5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2167-5253-10g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 10g |
$3352.0 | 2023-09-06 | |
TRC | P262146-1g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 1g |
$ 1070.00 | 2022-06-03 | ||
Life Chemicals | F2167-5253-0.5g |
5-(pyrazin-2-yl)pent-4-yn-1-ol |
1422747-38-3 | 95%+ | 0.5g |
$758.0 | 2023-09-06 |
5-(pyrazin-2-yl)pent-4-yn-1-ol 関連文献
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1. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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7. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
5-(pyrazin-2-yl)pent-4-yn-1-olに関する追加情報
5-(Pyrazin-2-yl)pent-4-yn-1-ol: A Comprehensive Overview
The compound 5-(pyrazin-2-yl)pent-4-yn-1-ol, also known by its CAS number 1422747-38-3, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a pyrazine ring and an alkyne group, has garnered attention due to its versatile reactivity and intriguing properties. Recent studies have shed light on its applications in drug discovery, catalysis, and advanced materials synthesis, making it a subject of intense research interest.
At the core of this compound's structure lies the pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This heterocyclic structure imparts distinctive electronic properties to the molecule, facilitating various chemical transformations. The pentynol group attached to the pyrazine ring further enhances its reactivity, enabling participation in a wide range of reactions such as cycloadditions, oxidative coupling, and click chemistry. These reactions are pivotal in constructing complex molecular architectures with potential applications in pharmaceuticals and nanotechnology.
Recent advancements in synthetic methodologies have significantly improved the accessibility of 5-(pyrazin-2-yl)pent-4-yn-1-ol. Researchers have developed efficient routes utilizing transition metal catalysts and organocatalysts to synthesize this compound in high yields. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the construction of this molecule with unprecedented precision. Such developments underscore the importance of this compound as a key intermediate in organic synthesis.
In terms of applications, 5-(pyrazin-2-yl)pent-4-yn-1-ol has shown promise in drug discovery efforts targeting various diseases. Its ability to act as a scaffold for constructing bioactive molecules has been exploited in the development of potential anti-cancer agents. Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for therapeutic development.
Beyond pharmaceutical applications, this compound has also found utility in materials science. Its alkyne functionality makes it an ideal candidate for click chemistry-based assembly of supramolecular structures. Researchers have employed this compound to construct self-assembled monolayers and stimuli-responsive materials, highlighting its role in the design of advanced functional materials.
The electronic properties of 5-(pyrazin-2-yl)pent-4-ylnol have been extensively studied using computational methods. These studies reveal that the molecule exhibits unique electronic transitions due to conjugation between the pyrazine ring and the alkyne group. Such insights are valuable for designing optoelectronic materials with tailored properties.
In conclusion, 5-(pyrazin-)pent-ylnol stands out as a versatile and multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application strategies, positions it as a key player in future research endeavors.
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